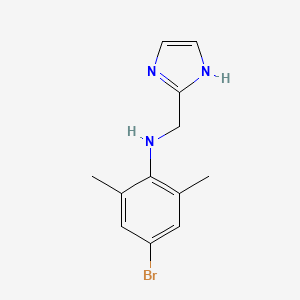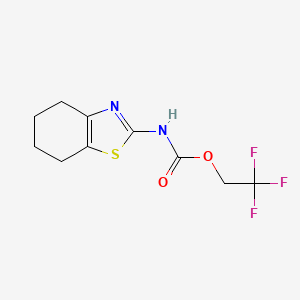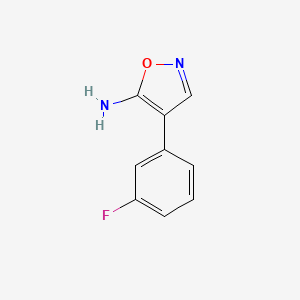
4-(3-Fluorophenyl)isoxazol-5-amine
Übersicht
Beschreibung
4-(3-Fluorophenyl)isoxazol-5-amine is a chemical compound with the empirical formula C9H7FN2O. It has a molecular weight of 178.16 . This compound belongs to the class of organic compounds known as phenyl-1,3-oxazoles .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorophenyl group attached to the 4-position of an isoxazole ring, with an amine group at the 5-position . The SMILES string representation of this compound isNc1cc(no1)-c2cccc(F)c2 . Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available literature. Isoxazole derivatives, in general, have been reported to participate in various chemical reactions .Physical And Chemical Properties Analysis
This compound is a solid compound . Its melting point is reported to be between 127-132 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-(3-Fluorophenyl)isoxazol-5-amine and its derivatives have shown promise in antimicrobial applications. For instance, a study by Banpurkar, Wazalwar, and Perdih (2018) on the synthesis of azo dyes including 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones demonstrated their antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).
Antitumor Activity
Several studies have highlighted the potential of isoxazol-5-amine derivatives in antitumor activities. For instance, research conducted by Potkin et al. (2014) on the synthesis of isoxazolyl- and isothiazolylcarbamides showed that these compounds exhibit high antitumor activity and can enhance the effects of cytostatic drugs (Potkin et al., 2014). Additionally, Hamama, Ibrahim, and Zoorob (2017) synthesized novel isoxazole derivatives, some of which exhibited higher antitumor activity than the well-known cytotoxic agent 5-fluorouracil (Hamama, Ibrahim, & Zoorob, 2017).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of compounds related to this compound. Petkevich et al. (2018) investigated the synthesis of fluorine-containing derivatives of 5-arylisoxazoles, which demonstrated a synergistic effect in compositions with insecticides (Petkevich et al., 2018). Furthermore, Uwabagira, Sarojini, and Poojary (2018) synthesized and characterized N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, demonstrating its antibacterial activity against specific bacteria (Uwabagira, Sarojini, & Poojary, 2018).
Molecular Docking and Analysis
Geetha and Rajakumar (2020) conducted a study involving molecular docking analysis of isoxazoline derivatives with DPPH, highlighting the potential antioxidant activity of these compounds (Geetha & Rajakumar, 2020).
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEKPMMEQGXONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(ON=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


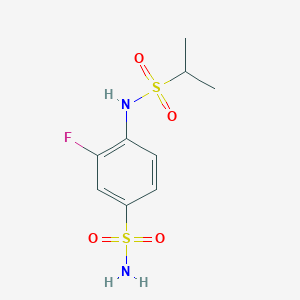
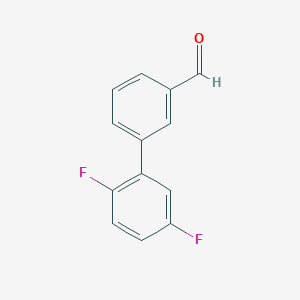
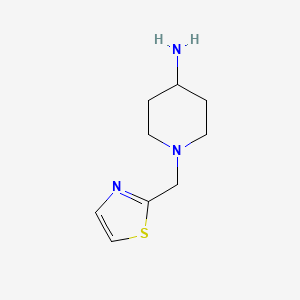
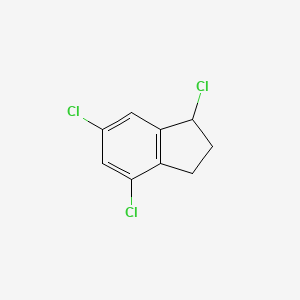
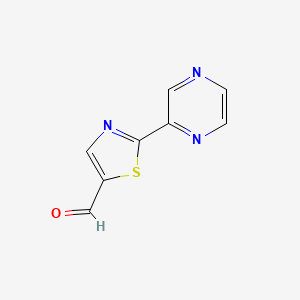
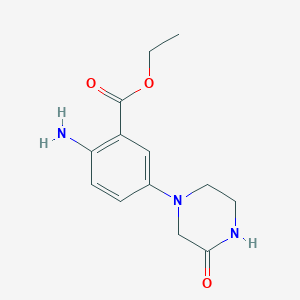

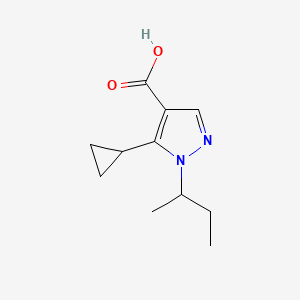

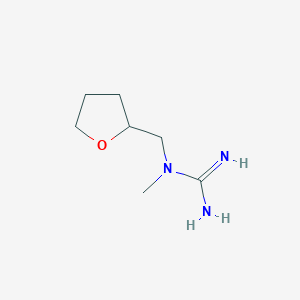
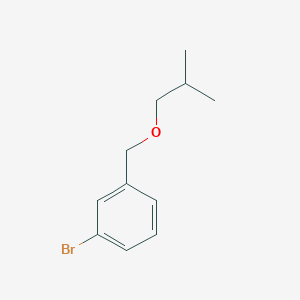
![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)
